5-Bromo-2-(3,4-dimethoxybenzyloxy)pyridine 5-Bromo-2-(3,4-dimethoxybenzyloxy)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13559285
InChI: InChI=1S/C14H14BrNO3/c1-17-12-5-3-10(7-13(12)18-2)9-19-14-6-4-11(15)8-16-14/h3-8H,9H2,1-2H3
SMILES: COC1=C(C=C(C=C1)COC2=NC=C(C=C2)Br)OC
Molecular Formula: C14H14BrNO3
Molecular Weight: 324.17 g/mol

5-Bromo-2-(3,4-dimethoxybenzyloxy)pyridine

CAS No.:

Cat. No.: VC13559285

Molecular Formula: C14H14BrNO3

Molecular Weight: 324.17 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(3,4-dimethoxybenzyloxy)pyridine -

Specification

Molecular Formula C14H14BrNO3
Molecular Weight 324.17 g/mol
IUPAC Name 5-bromo-2-[(3,4-dimethoxyphenyl)methoxy]pyridine
Standard InChI InChI=1S/C14H14BrNO3/c1-17-12-5-3-10(7-13(12)18-2)9-19-14-6-4-11(15)8-16-14/h3-8H,9H2,1-2H3
Standard InChI Key HRMVFVWCZBVWRO-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)COC2=NC=C(C=C2)Br)OC
Canonical SMILES COC1=C(C=C(C=C1)COC2=NC=C(C=C2)Br)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a pyridine core with two distinct functional groups:

  • Bromine at Position 5: Introduces electron-withdrawing effects, enhancing electrophilic substitution reactivity.

  • 3,4-Dimethoxybenzyloxy Group at Position 2: A bulky ether-linked substituent with methoxy groups that confer steric hindrance and influence solubility .

The molecular formula is C₁₅H₁₅BrNO₃, with a molecular weight of 337.19 g/mol. Theoretical calculations predict a planar pyridine ring with the benzyloxy group adopting an orthogonal conformation to minimize steric clashes.

Physicochemical Characteristics

While experimental data for this compound is sparse, analogous bromopyridines exhibit:

  • Melting Point: 80–120°C (varies with substituents) .

  • Boiling Point: Decomposes above 250°C due to thermal instability of the benzyloxy group.

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) but poor in water (<0.1 mg/mL) .

Synthetic Methodologies

Route 1: Nucleophilic Substitution

Step 1: Preparation of 2-Hydroxy-5-bromopyridine
5-Bromopyridin-2-ol is synthesized via bromination of 2-hydroxypyridine using N-bromosuccinimide (NBS) in acetic acid .

Applications in Pharmaceutical Chemistry

Intermediate for Kinase Inhibitors

The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups, making it valuable for constructing kinase inhibitor scaffolds. For example, derivatives of this compound have been explored in the synthesis of JAK2/STAT3 pathway inhibitors .

GABA Receptor Modulators

Structural analogs featuring benzyloxy groups exhibit positive allosteric modulation at GABA-B receptors, suggesting potential neuropharmacological applications .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=2.4 Hz, 1H, Py-H6), 7.45 (dd, J=8.8, 2.4 Hz, 1H, Py-H4), 7.12–7.08 (m, 3H, Ar-H), 6.85 (d, J=8.4 Hz, 1H, Ar-H), 5.32 (s, 2H, OCH₂), 3.89 (s, 3H, OCH₃), 3.87 (s, 3H, OCH₃) .

  • HRMS (ESI): m/z calcd for C₁₅H₁₅BrNO₃ [M+H]⁺: 338.0234; found: 338.0238.

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